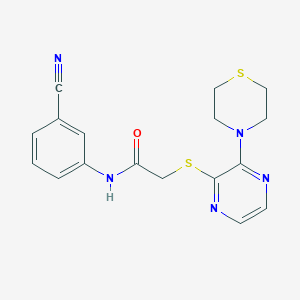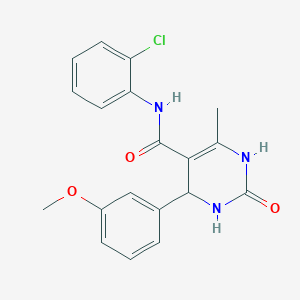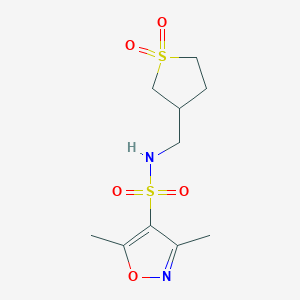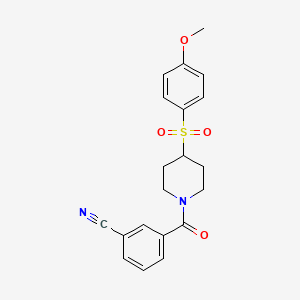
2-chloro-N-(3,5-dichlorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-chloro-N-(3,5-dichlorophenyl)propanamide” is a chemical compound with the CAS number 127531-98-0 . It has a molecular weight of 252.53 .
Molecular Structure Analysis
The InChI code for “2-chloro-N-(3,5-dichlorophenyl)propanamide” is 1S/C9H8Cl3NO/c1-5(10)9(14)13-8-3-6(11)2-7(12)4-8/h2-5H,1H3,(H,13,14) . This indicates that the molecule consists of a propanamide backbone with chlorine substitutions at specific positions.Physical And Chemical Properties Analysis
“2-chloro-N-(3,5-dichlorophenyl)propanamide” is a powder at room temperature .Scientific Research Applications
Herbicide Research and Environmental Impact
2-chloro-N-(3,5-dichlorophenyl)propanamide, commonly used as a post-emergent herbicide in paddy rice cultivation, has been studied for its environmental impact. A study in Sri Lanka found propanil (a variant of the compound) in paddy soil and water up to 14 days after treatment. Interestingly, it accumulated in the tissues of certain wetland plants, which could potentially pose a risk to humans consuming these plants (Perera et al., 1999).
Nonlinear Optical Materials
In the field of electro-optic and nonlinear optical materials, 2-chloro-N-(3,5-dichlorophenyl)propanamide has shown potential. A study synthesized this compound and found that its crystals exhibited significant second harmonic generation, indicating potential applications in nonlinear optics (Prabhu & Rao, 2000).
Photocatalysis
The compound's degradation under photocatalysis using TiO2 and exposure to UV or solar light has been researched. This process led to mineralization and formation of less harmful byproducts, suggesting its applicability in water treatment and environmental remediation (Sturini et al., 1997).
Crystal Growth and Characterization
Another study focused on the growth and characterization of single crystals of a similar compound, N-(2-chlorophenyl)-(1-propanamide). These crystals were found to have optimal dimensions for potential use in various applications requiring crystalized forms of the compound (Prabhu et al., 2001).
Hybrid Pesticide Residue Formation
Research has also shown that when combined with other herbicides, 2-chloro-N-(3,5-dichlorophenyl)propanamide can form hybrid residues. This interaction, observed in soil studies, underscores the importance of understanding compound interactions in agricultural applications (Bartha, 1969).
Structural and Dielectric Properties
The structural and dielectric properties of single crystals of the compound have been explored. These studies provide insight into the physical properties that could make the compound suitable for various electronic applications (Srinivasan et al., 2006).
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-(3,5-dichlorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl3NO/c1-5(10)9(14)13-8-3-6(11)2-7(12)4-8/h2-5H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGNMLQKEHSWQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC(=C1)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2588837.png)
![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2588839.png)
![N-[1-(6-Chloroquinolin-4-YL)piperidin-3-YL]methanesulfonamide](/img/structure/B2588840.png)


![2-(2,4-Dichlorophenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2588846.png)
![N-(3-chlorophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2588848.png)

![Methyl 2-(4-(morpholinosulfonyl)benzamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2588851.png)

![Ethyl 4-{3-[(3-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2588854.png)
![5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2588856.png)